(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide
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Overview
Description
(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide is an organic compound that features a furan ring and an acrylamide group. Compounds containing furan rings are known for their aromatic properties and are often used in various chemical and pharmaceutical applications. The presence of the acrylamide group suggests potential reactivity in polymerization and other chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide typically involves the reaction of furan derivatives with acrylamide precursors. One possible synthetic route could involve the following steps:
Preparation of the furan derivative: Starting with furan, various functional groups can be introduced through reactions such as halogenation, nitration, or Friedel-Crafts acylation.
Formation of the acrylamide group: The acrylamide group can be introduced through the reaction of an appropriate amine with acryloyl chloride under basic conditions.
Coupling reaction: The furan derivative and the acrylamide precursor are then coupled under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The acrylamide group can be reduced to form amines or other reduced products.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the acrylamide group may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of biological pathways and interactions.
Medicine: May serve as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of (E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide involves its interaction with molecular targets and pathways. The furan ring may participate in aromatic interactions, while the acrylamide group can form covalent bonds with nucleophiles. These interactions can modulate biological activity and chemical reactivity.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Contains a furan ring and an amide group.
N-(2-furylmethyl)acrylamide: Similar structure with variations in the positioning of the furan ring and acrylamide group.
Uniqueness
(E)-3-(furan-3-yl)-N-(2-(furan-3-yl)ethyl)acrylamide is unique due to its specific arrangement of the furan rings and the acrylamide group, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
(E)-3-(furan-3-yl)-N-[2-(furan-3-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(2-1-11-4-7-16-9-11)14-6-3-12-5-8-17-10-12/h1-2,4-5,7-10H,3,6H2,(H,14,15)/b2-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSWZUGSXFNBJGF-OWOJBTEDSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CCNC(=O)C=CC2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC=C1CCNC(=O)/C=C/C2=COC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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